BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE
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Overview
Description
BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE is a heterocyclic compound that features a triazine ring substituted with piperidine groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE typically involves the reaction of cyanuric chloride with piperidine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by piperidine groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The piperidine groups can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of piperidine groups.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used to reduce the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the piperidine groups under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine groups.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazine ring and piperidine groups can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine:
2,4,6-Tris(piperidin-1-yl)-1,3,5-triazine: This compound is similar but has piperidine groups at all three positions on the triazine ring.
Uniqueness
BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBONITRILE is unique due to the presence of both piperidine groups and a nitrile group on the triazine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,6-di(piperidin-1-yl)-1,3,5-triazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c15-11-12-16-13(19-7-3-1-4-8-19)18-14(17-12)20-9-5-2-6-10-20/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNBMUODQPJMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)C#N)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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